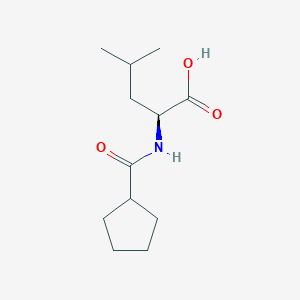

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPRCYCQEIRPTA-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid typically involves the formation of the amide bond and the introduction of the cyclopentyl group. One common method is the reaction of cyclopentylamine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under conditions that promote amide bond formation. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine or the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its amide and carboxylic acid groups.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

a. GL1001: ACE2 Inhibitor

- Structure: (S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic acid .

- Key Features : A dichlorobenzyl-imidazole substituent instead of cyclopentylformamido.

- Activity : Attenuates experimental colitis via ACE2 inhibition, comparable to sulfasalazine .

- Comparison : The dichlorobenzyl group enhances interactions with ACE2’s hydrophobic pockets, while the cyclopentyl group in the target compound may favor different binding kinetics due to reduced aromaticity and increased steric bulk.

b. 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

- Structure: Ester derivatives with dodecanoyloxy and isobutyryloxy groups .

- Activity : Potent antibacterial agent (MIC = 3.125 μg/mL against S. aureus), eightfold more active than lauric acid .

- Comparison : The ester groups enhance lipid solubility, facilitating membrane disruption in Gram-positive bacteria. The cyclopentylformamido group in the target compound may offer metabolic stability over ester-based analogs, which are prone to hydrolysis.

c. Benzothiophene Derivative (215941-14-3)

- Structure: (2S)-2-(1-benzothiophen-2-yl)formamido-4-methylpentanoic acid .

- Key Features : Benzothiophene introduces aromatic and electron-rich properties.

- Comparison: The benzothiophene group may improve π-π stacking in enzyme active sites, whereas the cyclopentyl group in the target compound could reduce off-target interactions due to its non-aromatic nature.

Amino Acid Prodrugs and Peptide Conjugates

a. Baicalein Prodrugs

- Example: (S)-2-((((5,6-Dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)carbonyl)amino)-4-methylpentanoic acid .

- Activity: Designed for enhanced solubility and targeted release of baicalein, a flavonoid with anti-inflammatory properties.

- Comparison : The cyclopentylformamido group in the target compound could similarly serve as a prodrug linker, offering controlled release via enzymatic cleavage.

b. Gamma-Glutamyl-L-Leucine

- Structure: (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-methylpentanoic acid .

- Role : A dipeptide involved in nutrient transport and metabolism.

Halogenated and Charged Derivatives

a. (2S)-2-Chloro-4-methylpentanoic Acid

- Structure : Chlorine substitution at the α-carbon .

- Activity : Halogenation increases electrophilicity, enhancing reactivity in nucleophilic environments.

- Comparison : The cyclopentylformamido group may reduce toxicity compared to halogenated analogs by avoiding reactive intermediates.

b. MPI126c

Biological Activity

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, commonly referred to by its chemical structure, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H21N1O2

- Molecular Weight : 225.31 g/mol

- CAS Number : 168980-09-4

The biological activity of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is primarily attributed to its interaction with specific receptors in the body. Notably, it has been studied as an agonist for the apelin receptor (APJ), which plays a significant role in cardiovascular regulation and metabolic processes.

Apelin Receptor Agonism

Research indicates that compounds similar to (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can activate the apelin receptor, leading to various physiological effects:

- Vasodilation : Activation of APJ has been linked to vasodilatory effects, which may help in managing hypertension.

- Cardiac Function Improvement : Studies suggest that apelin receptor agonists can enhance cardiac contractility and reduce heart failure symptoms .

Biological Activity and Therapeutic Applications

The compound has shown promise in several therapeutic areas:

1. Cardiovascular Health

- Case Study : In a study involving hypertensive rats, administration of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid resulted in significant reductions in blood pressure and improved cardiac output. This suggests its potential as a treatment for hypertension and heart failure.

2. Metabolic Disorders

- Research Findings : The compound has been implicated in regulating metabolic disorders. For instance, it may enhance glucose uptake in skeletal muscle, which is beneficial for conditions like type 2 diabetes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, and how can reaction conditions be optimized?

A typical synthesis involves coupling cyclopentylformamide with 4-methylpentanoic acid derivatives. Key steps include activating the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by nucleophilic acyl substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under inert atmospheres. Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of DCC) and monitoring reaction progress via thin-layer chromatography (TLC) . For hygroscopic intermediates, anhydrous conditions and molecular sieves are critical to prevent hydrolysis .

Q. How can researchers characterize the enantiomeric purity of this compound?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase (e.g., Chiralpak® IC) is standard. Alternatively, nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate enantiomers. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. What analytical techniques are recommended for structural confirmation?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for analogous sulfonamide derivatives . For solution-state analysis, use - and -NMR to assign stereochemistry at the 2S position. Compare experimental data with density functional theory (DFT)-calculated chemical shifts to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution) that affect NMR spectra but not solid-state structures. Perform variable-temperature NMR to identify conformational flexibility. Validate findings using complementary methods like circular dichroism (CD) for chiral centers and computational modeling (e.g., molecular dynamics simulations) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Protect reactive groups (e.g., amines with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) early in the synthesis. Use low-temperature (-78°C) conditions for lithiation or Grignard reactions. Purify intermediates via flash chromatography or recrystallization to minimize side products. For example, tert-butyl esters can stabilize carboxylic acids during subsequent amidation steps .

Q. How can computational tools predict the compound’s bioavailability or metabolic stability?

Employ software like SwissADME or ADMET Predictor™ to estimate parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 interactions. Molecular docking studies with target enzymes (e.g., proteases) can rationalize bioactivity. Validate predictions with in vitro assays, such as hepatic microsomal stability tests .

Q. What safety protocols are critical when handling this compound or its precursors?

Use fume hoods for volatile reagents (e.g., trifluoroacetic acid during Boc deprotection). Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store hygroscopic intermediates under argon or nitrogen. Dispose of waste via certified hazardous waste contractors, as outlined in safety data sheets (SDS) for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.